Lipophilicity Advantage: Elevated LogP of the N-Isopropyl Analog Relative to Methyl, Ethyl, and Piperazine Congeners
The N-isopropyl substituted target compound (CAS 1156283-58-7) exhibits a substantially higher computed partition coefficient (LogP) compared to its N-methyl, N-ethyl, and N-piperazine analogs sharing the identical 1-ethyl-3,5-dimethyl-1H-pyrazole core. LogP values from a single consistent source (Hit2Lead) demonstrate a clear rank order correlated with N-alkyl chain branching and length .
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.43 (HCl salt, Hit2Lead); free base LogP estimated at approximately 2.0–2.7 based on computational prediction |
| Comparator Or Baseline | N-Methyl analog (CAS 956373-21-0): LogP = 0.59; N-Ethyl analog (CAS 942852-84-8): LogP = 1.12; N-Piperazine analog (CAS 1004195-30-5): LogP = 0.96; Des-3,5-dimethyl analog (CAS 1015845-79-0): LogP = 0.99. All Hit2Lead free base values. |
| Quantified Difference | ΔLogP = +0.31 to +0.84 versus closest amine analogs (HCl salt basis); estimated free base ΔLogP = +0.9 to +1.7 versus N-methyl analog |
| Conditions | Hit2Lead computational prediction (consensus model); free base and HCl salt forms reported separately . |
Why This Matters
Higher LogP directly translates to increased predicted membrane permeability and potentially superior oral bioavailability or CNS penetration, which is a critical selection criterion when a scientific user requires a more lipophilic amine building block for lead optimization programs.
